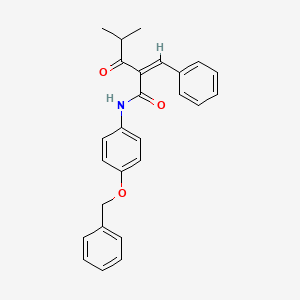

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

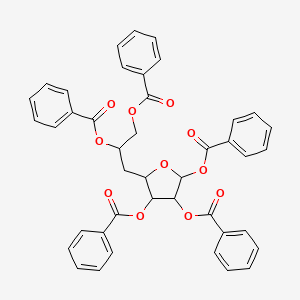

"N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide" likely belongs to a class of organic compounds known as amides, specifically a benzilidene derivative with potential applications in various fields of chemistry and materials science. Amides are pivotal in the development of new chemical entities with diverse biological and physical properties.

Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions under specific conditions, such as the Bischler-Napieralski reaction, which is utilized to cyclize benzamides to produce dihydro-pyrroles, indicating a method that could potentially apply to the synthesis of our compound (Browne, Skelton, & White, 1981). Synthesis routes for related compounds typically involve stepwise construction of the molecule from simpler building blocks, employing protective group strategies and selective activation for coupling reactions.

Molecular Structure Analysis

Crystal structure analysis of compounds with similar functionalities, such as benzoxazole derivatives and benzamides, reveals insights into their molecular conformation. For instance, studies have shown how intermolecular hydrogen bonding and molecular packing in the crystal lattice influence the stability and physical properties of these compounds (Marinova, Nikolova, Dołęga, & Ahmedova, 2022). These analyses are crucial for understanding the molecular geometry and potential interaction sites for biological activity or material properties.

Applications De Recherche Scientifique

Parkinson's Disease Therapy

A study focused on the synthesis and evaluation of biaryl derivatives, highlighting the benzyloxyphenyl moiety's significance in selective monoamine oxidase B (MAO-B) inhibitors, crucial for Parkinson's disease therapy. The research synthesized derivatives including halogen substituents and modified carbon linkers, identifying compounds with potent and selective MAO-B inhibitory effects. These findings suggest the potential of these structures as therapeutic agents for Parkinson's disease, indicating the importance of the benzyloxyphenyl component in drug development for neurological conditions (Yeon et al., 2018).

Antioxidant and Antitumor Activities

Another study explored the synthesis of nitrogen heterocycles and their antioxidant and antitumor activities. It prepared compounds through cyclocondensation and condensation reactions, leading to derivatives with potential biological activities. This research sheds light on the versatility of such compounds, including those related to N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide, in developing treatments targeting oxidative stress and cancer (El-Moneim et al., 2011).

Glycoside and Glycosyl Ester Synthesis

Research on stereocontrolled glycoside and glycosyl ester synthesis highlighted the role of benzyloxyphenyl-related structures in enabling the synthesis of various beta-glucosides and alpha-mannosides. This study emphasizes the compounds' utility in stereocontrolled synthesis, contributing to the broader field of carbohydrate chemistry and potential therapeutic applications (Crich & Cai, 2007).

Lignin Model Compound Pyrolysis

An investigation into the pyrolysis mechanism of a dimeric lignin model compound, using 4-benzyloxyphenol, provided insights into the degradation of lignin, a major plant biomass component. This study is crucial for understanding biomass conversion processes, offering perspectives on utilizing lignin-derived compounds for bioenergy and material science applications (Liu et al., 2016).

Propriétés

IUPAC Name |

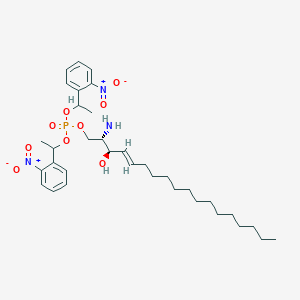

(2Z)-2-benzylidene-4-methyl-3-oxo-N-(4-phenylmethoxyphenyl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO3/c1-19(2)25(28)24(17-20-9-5-3-6-10-20)26(29)27-22-13-15-23(16-14-22)30-18-21-11-7-4-8-12-21/h3-17,19H,18H2,1-2H3,(H,27,29)/b24-17- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQZYAJFAUTKRU-ULJHMMPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C(=C/C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-4-Benzyloxyphenyl alpha-Benzilidene Isobutyrylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S,2S)-2-(Aminomethyl)-1-hydroxycyclohexyl]phenol](/img/structure/B1140022.png)

![O-[(1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl] methanesulfonothioate](/img/structure/B1140029.png)

![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)